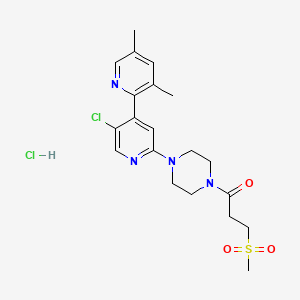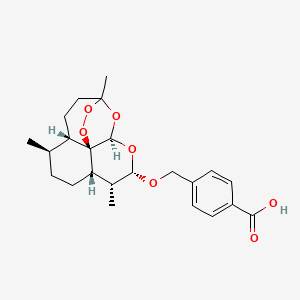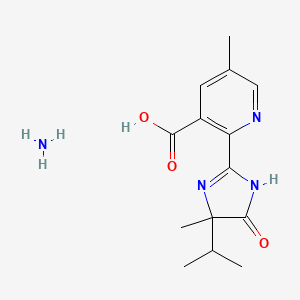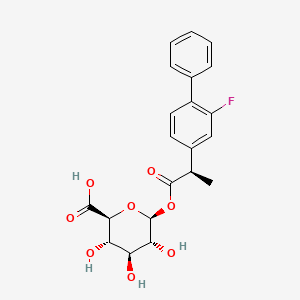
Bisphenol A-13C12 beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. Its relevance to human health and the environment stems from its estrogenic activity and potential for human exposure. BPA glucuronidation represents a significant metabolic pathway, transforming BPA into Bisphenol A-13C12 β-D-Glucuronide (BPA-G) for detoxification and excretion.
Synthesis Analysis
BPA-G is synthesized in the liver by UDP-glucuronosyltransferase enzymes. The process involves conjugating BPA with glucuronic acid, enhancing its solubility and facilitating its elimination from the body. Yokota et al. (1999) and others have detailed this enzymatic glucuronidation, highlighting its efficiency in detoxifying BPA and reducing its bioavailability and estrogenic activity (Yokota et al., 1999).
Molecular Structure Analysis
The molecular structure of BPA-G features a bisphenol A backbone with a glucuronic acid moiety attached via an ether linkage. This modification significantly alters its physical and chemical properties compared to its parent compound, BPA. NMR spectroscopy and mass spectrometry analyses have provided insights into its molecular structure, confirming the presence of the glucuronic acid moiety and its position on the BPA molecule.
Chemical Reactions and Properties
BPA-G exhibits reduced estrogenic activity compared to BPA due to its inability to bind effectively to estrogen receptors. Studies have shown that BPA-G does not demonstrate appreciable efficacy in activating estrogen receptors, indicating that glucuronidation serves as a detoxification mechanism (Snyder et al., 2000).
Applications De Recherche Scientifique
Human Exposure and Environmental Contamination
Human Exposure Assessment
Human exposure to BPA is a subject of extensive study due to its ubiquitous presence in consumer products. BPA undergoes rapid biotransformation to BPA glucuronides, such as Bisphenol A-13C12 beta-D-Glucuronide, which are excreted in urine. This metabolite's presence in human biological samples is a direct indicator of BPA exposure. Studies employing mass spectrometry-based methods have identified BPA glucuronides in urine, highlighting widespread human exposure to BPA. These findings suggest that daily human exposure to BPA is below significant health risk thresholds for the majority of the population (Dekant & Völkel, 2008).
Environmental Fate and Effects
BPA's environmental fate, including its metabolites, is critical for assessing its ecological impact. BPA is moderately soluble in water and can adsorb to sediments, indicating potential for long-term environmental persistence and bioaccumulation. However, rapid biodegradation in wastewater treatment plants suggests a limited environmental lifespan. The environmental concentrations of BPA and its metabolites, including the glucuronide forms, are significantly lower than the levels associated with chronic toxicity in aquatic organisms (Staples et al., 1998).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-CJVPVOHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017638 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313730-08-3 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)





